REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:12]=[CH:11][C:6]([C:7](=[O:10])[CH2:8]Br)=[CH:5][CH:4]=1.[C:13]1(=[O:23])[NH:17][C:16](=[O:18])[C:15]2=[CH:19][CH:20]=[CH:21][CH:22]=[C:14]12.[K]>CN(C=O)C>[CH3:1][O:2][C:3]1[CH:12]=[CH:11][C:6]([C:7](=[O:10])[CH2:8][N:17]2[C:13](=[O:23])[C:14]3[C:15](=[CH:19][CH:20]=[CH:21][CH:22]=3)[C:16]2=[O:18])=[CH:5][CH:4]=1 |f:1.2,^1:23|
|
Name
|
|
Quantity
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5.78 g
|
Type
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reactant
|
Smiles
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COC1=CC=C(C(CBr)=O)C=C1
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Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
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C1(C=2C(C(N1)=O)=CC=CC2)=O.[K]
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Name
|
|
Quantity
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20 mL
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Type
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solvent
|
Smiles
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CN(C)C=O
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
the reaction stirred at rt for 18 h
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
The reaction mixture was partitioned between dichloromethane (200 mL) and water (100 mL)
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Type
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CUSTOM
|
Details
|
The layers were separated
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Type
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EXTRACTION
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Details
|
the aqueous layer extracted with dichloromethane (3×50 mL)
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Type
|
WASH
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Details
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The combined organics were washed with sodium hydroxide (2M, 50 mL), water (50 mL) and brine (50 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
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Type
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FILTRATION
|
Details
|
Filtration
|
Type
|
CONCENTRATION
|
Details
|
concentration in vacuo
|
Type
|
CUSTOM
|
Details
|
gave an off white solid
|
Type
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FILTRATION
|
Details
|
Trituration with diethyl ether followed by collection by filtration
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=C1)C(CN1C(C2=CC=CC=C2C1=O)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |